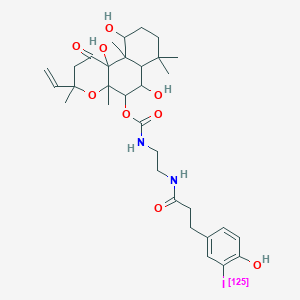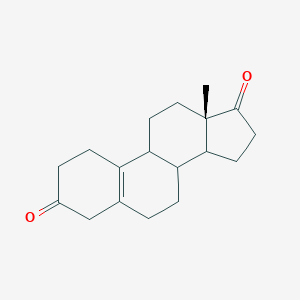
Estr-5(10)-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estr-5(10)-ene-3,17-dione is a steroidal compound characterized by its unique structure, which includes a double bond between the fifth and tenth carbon atoms and keto groups at the third and seventeenth positions. This compound is a derivative of estrane and plays a significant role in the synthesis of various steroidal hormones and pharmaceuticals.
Mechanism of Action
Target of Action
Estr-5(10)-ene-3,17-dione, also known as 17-Hydroxy-estr-5(10)-en-3-one , is a steroid compoundLike other steroids, it may interact with steroid receptors in the body, influencing the expression of specific genes and thereby altering cellular function .
Mode of Action
It’s known that steroids generally act as ligands for intracellular receptors, modulating gene expression and cellular function . The compound’s interaction with its targets and the resulting changes would depend on the specific receptors it binds to and the downstream effects of these interactions .
Biochemical Pathways
Given its steroid nature, it may influence various biochemical pathways related to inflammation, immune response, and cell growth and differentiation .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method , which suggests that it may have properties common to other steroids, including lipophilicity and the potential for extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific receptors it interacts with and the downstream effects of these interactions. As a steroid, it may have broad effects on cellular function, potentially influencing processes such as inflammation, immune response, and cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific physiological or pathological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estr-5(10)-ene-3,17-dione can be synthesized through several methods. One common approach involves the oxidation of estr-5(10)-ene-3,17-diol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. Another method involves the dehydrogenation of estr-5(10)-ene-3,17-diol using reagents like chloranil .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes starting from readily available steroidal precursors. The use of protecting groups and selective oxidation steps are crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Estr-5(10)-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to this compound can be achieved through oxidation of estr-5(10)-ene-3,17-diol.
Reduction: Reduction of the keto groups can lead to the formation of estr-5(10)-ene-3,17-diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the keto positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, chloranil.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: this compound.
Reduction: Estr-5(10)-ene-3,17-diol.
Substitution: Various substituted steroidal derivatives depending on the nucleophile used.
Scientific Research Applications
Estr-5(10)-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Estr-5(10)-ene-3,17-dione can be compared with other similar steroidal compounds such as:
Estr-4-ene-3,17-dione: Similar structure but with a double bond between the fourth and fifth carbon atoms.
Estr-5(10)-ene-3,17-diol: Similar structure but with hydroxyl groups instead of keto groups at the third and seventeenth positions.
17β-hydroxyestr-5(10)-en-3-one: Similar structure but with a hydroxyl group at the seventeenth position instead of a keto group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
3962-66-1 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(13S)-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-16H,2-10H2,1H3/t14?,15?,16?,18-/m0/s1 |
InChI Key |
RORYLAUXKSWMQL-GUZDXLFXSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |
Key on ui other cas no. |
3962-66-1 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

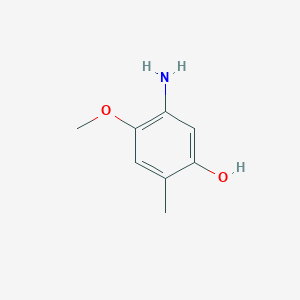
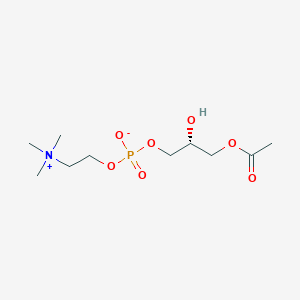
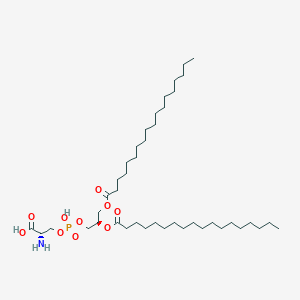
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

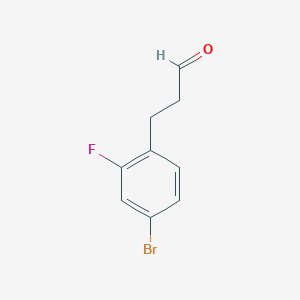
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
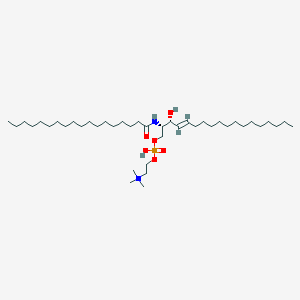
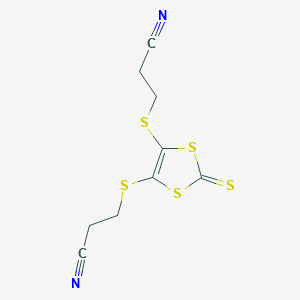
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
